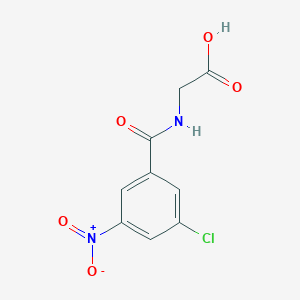

(3-Chloro-5-nitrobenzoyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Chloro-5-nitrobenzoyl)glycine is an organic compound with the molecular formula C9H7ClN2O5 It is a derivative of glycine, an amino acid, and features a benzoyl group substituted with chlorine and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-nitrobenzoyl)glycine typically involves the reaction of 3-chloro-5-nitrobenzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Chloro-5-nitrobenzoyl)glycine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-5-nitrobenzoic acid and glycine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

Reduction: 3-chloro-5-aminobenzoyl glycine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-chloro-5-nitrobenzoic acid and glycine.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-5-nitrobenzoyl)glycine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3-Chloro-5-nitrobenzoyl)glycine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom may also participate in interactions with proteins or enzymes, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-5-nitrobenzoic acid: Shares the same benzoyl group but lacks the glycine moiety.

3-Chloro-5-aminobenzoyl glycine: A reduced form of (3-Chloro-5-nitrobenzoyl)glycine with an amino group instead of a nitro group.

N-(3-Chloro-5-nitrobenzoyl)alanine: Similar structure but with alanine instead of glycine.

Uniqueness: this compound is unique due to the presence of both chlorine and nitro substituents on the benzoyl group, combined with the glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

(3-Chloro-5-nitrobenzoyl)glycine is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_8ClN_2O_4, with a molecular weight of approximately 232.62 g/mol. The structure features a benzoyl moiety substituted with both chloro and nitro groups, which are known to enhance biological activity through various mechanisms.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) when complexed with metal ions. The metal complexes enhance the efficacy of the compound by facilitating interactions with cellular targets, leading to increased cytotoxicity against tumor cells.

- Antimicrobial Activity : The presence of the nitro group in the compound is associated with enhanced antimicrobial properties. This makes this compound a candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Complex Formation : The interaction of this compound with metal ions creates complexes that exhibit synergistic effects, enhancing their biological activity. These complexes have been shown to interact effectively with various biological macromolecules, potentially altering their functions and leading to therapeutic effects.

- Binding Affinity : Research has focused on the binding affinity of this compound with specific proteins and enzymes. Understanding these interactions can provide insights into its mechanism of action and help identify potential therapeutic targets.

Study on Anticancer Activity

A study investigated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with metal complexes formed from this compound led to a significant increase in apoptosis rates compared to untreated controls. The study highlighted the importance of metal ion coordination in enhancing the anticancer properties of this compound.

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures that emphasize controlling reaction conditions for high yields and purity. Common methods include:

- Nitration : Introduction of the nitro group onto the benzene ring.

- Chlorination : Substitution of a chlorine atom at the 3-position.

- Coupling with Glycine : Formation of the final product through coupling reactions involving glycine.

These synthetic routes are crucial for obtaining the compound in sufficient quantities for biological testing.

Eigenschaften

Molekularformel |

C9H7ClN2O5 |

|---|---|

Molekulargewicht |

258.61 g/mol |

IUPAC-Name |

2-[(3-chloro-5-nitrobenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H7ClN2O5/c10-6-1-5(2-7(3-6)12(16)17)9(15)11-4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14) |

InChI-Schlüssel |

PRWPLPRKTNKHKP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.